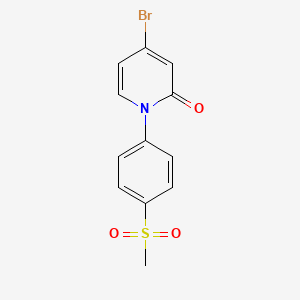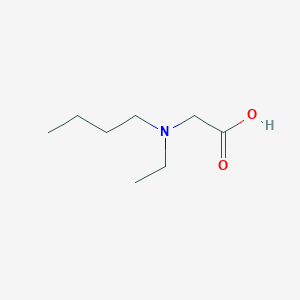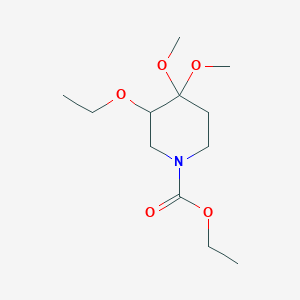![molecular formula C9H6Cl2O2S2 B8288871 7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride CAS No. 752135-42-5](/img/structure/B8288871.png)
7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H6Cl2O2S2. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is known for its reactivity and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride typically involves the chlorination of 3-methylbenzothiophene followed by sulfonylation. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent and chlorosulfonic acid (HSO3Cl) for sulfonylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biochemical probes and inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly antifungal and antibacterial agents.
Industry: It is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-methylbenzothiophene-2-sulfonyl chloride
- 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
- 3-Chloro-6-methylbenzothiophene-2-carbonyl chloride
Uniqueness
7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzothiophene derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
752135-42-5 |
|---|---|
Molekularformel |
C9H6Cl2O2S2 |
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
7-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H6Cl2O2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3 |
InChI-Schlüssel |
BZUMXZRLKZIDDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C=CC=C2Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(N-ethylamino)ethyl]-2-fluoroisonicotinamide](/img/structure/B8288815.png)







![2-[Dodecanoyl(methyl)amino]ethyl 2,2-dimethylpropanoate](/img/structure/B8288863.png)


